
Axomadol hydrochloride
Übersicht
Beschreibung
Axomadol hydrochloride, also known by its code name EN3324, is a synthetic, centrally-acting opioid analgesic. It is structurally related to tramadol and was under investigation by Endo Pharmaceuticals in collaboration with Grünenthal GmbH for the treatment of chronic, moderate to severe lower back pain and arthrosis . Despite its potential, the development of this compound was halted after phase II clinical trials as it did not meet the pre-determined clinical endpoints .
Vorbereitungsmethoden
Axomadol hydrochloride is administered as a racemic mixture of the RR and SS enantiomers . The synthetic route involves the formation of the 1,3-cyclohexanediol structure with a dimethylamino methyl group and a methoxyphenyl group attached. The compound is metabolized to the active metabolite O-demethyl-axomadol primarily via the cytochrome P450 enzyme 2D6 .
Analyse Chemischer Reaktionen
Axomadol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The primary metabolic pathway involves the oxidation of this compound to its O-demethyl metabolite.
Reduction: this compound can undergo reduction reactions, although these are less common compared to oxidation.
Substitution: The compound can participate in substitution reactions, particularly involving the dimethylamino group.
Common reagents and conditions used in these reactions include cytochrome P450 enzymes for oxidation and various reducing agents for reduction reactions. The major product formed from these reactions is the O-demethyl metabolite, which retains analgesic properties .
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics
Pharmacokinetic studies have demonstrated that Axomadol is administered as a racemic mixture of two enantiomers, each contributing differently to its analgesic effects. The compound undergoes metabolic transformations primarily through oxidation to form an O-demethyl metabolite, which retains analgesic properties .
Key Pharmacokinetic Findings
- Dosing Regimens : Clinical trials have explored various dosing regimens ranging from 66 mg to 225 mg. The pharmacokinetic profiles indicate that both enantiomers are active and contribute to the overall analgesic effect .
- Population Studies : A study involving 74 healthy subjects evaluated the relationship between plasma concentrations of Axomadol and its metabolites with pharmacodynamic responses such as pupil diameter changes and pain relief measured by cold pressor tests .
Clinical Applications
Axomadol has been investigated for multiple clinical applications, particularly in pain management:
- Postoperative Pain : Clinical trials have assessed Axomadol's efficacy in managing postoperative pain following procedures like tonsillectomy. Results indicated significant pain relief with a favorable side effect profile compared to traditional opioids .
- Chronic Pain Conditions : Research has highlighted Axomadol's effectiveness in chronic pain management, particularly in osteoarthritis. It has shown superior analgesic effects compared to conventional analgesics like tramadol and oxycodone, with a reduced incidence of side effects .
Case Studies and Clinical Trials
Several case studies and clinical trials have documented the effectiveness of Axomadol:
- Postoperative Pain Management : In clinical settings, Axomadol was administered post-surgery, demonstrating effective pain relief with minimal adverse effects compared to other opioids .
- Chronic Pain Models : Studies have shown that Axomadol provides better pain control in chronic inflammatory pain models than conventional opioids, indicating its potential as a first-line treatment option for chronic pain conditions .
Wirkmechanismus
Axomadol hydrochloride exerts its effects through a combination of opioid receptor agonism and inhibition of monoamine reuptake. It binds to opioid receptors in the central nervous system, leading to analgesic effects. Additionally, it inhibits the reuptake of noradrenaline and serotonin, which enhances its pain-relieving properties . The compound is metabolized to an active O-demethyl metabolite, which also contributes to its analgesic effects .
Vergleich Mit ähnlichen Verbindungen
Axomadol hydrochloride is structurally and functionally similar to tramadol, another synthetic opioid analgesic. Both compounds share a similar mechanism of action, involving opioid receptor agonism and monoamine reuptake inhibition . this compound has a unique chemical structure with a 1,3-cyclohexanediol core and a methoxyphenyl group, which distinguishes it from tramadol. Other similar compounds include tapentadol and methadone, which also act as opioid analgesics with varying degrees of monoamine reuptake inhibition .
Biologische Aktivität
Axomadol hydrochloride is a novel analgesic compound with a unique mechanism of action, primarily functioning as a μ-opioid receptor agonist while also inhibiting the reuptake of monoamines such as norepinephrine and serotonin. This dual action positions axomadol as a potential alternative to traditional opioids, offering pain relief with potentially fewer side effects.
Pharmacokinetics and Pharmacodynamics
Pharmacokinetic Profile
Axomadol is administered as a racemic mixture of its two enantiomers, RR and SS. The pharmacokinetic properties were assessed in clinical trials involving healthy subjects who received varying doses of axomadol. Key findings include:
- Dosing : Subjects received doses ranging from 66 mg to 225 mg.
- Metabolism : The compound is primarily metabolized by the cytochrome P450 enzyme CYP2D6, leading to the formation of its active metabolite, O-demethyl-axomadol.
- Plasma Concentrations : The pharmacokinetic model indicated that plasma concentrations significantly influence both analgesic efficacy and adverse effects, such as changes in pupil diameter, which serves as a pharmacodynamic biomarker for analgesia .
Pharmacodynamic Effects
The analgesic effects of axomadol are mediated through its action on the μ-opioid receptor and its ability to inhibit the reuptake of norepinephrine and serotonin. The following observations were noted:
- Analgesic Response : A 10% decrease in analgesic response was correlated with every 0.5 mm change in pupil diameter, indicating a measurable relationship between pharmacodynamic markers and pain relief .
- Opioid Agonism : The RR enantiomer exhibits stronger opioid agonistic properties compared to the SS enantiomer, which has more pronounced monoamine reuptake inhibition .
Biological Activity Summary Table
Parameter | Value/Description |
---|---|
Chemical Structure | C₁₆H₂₅NO₃ |
Mechanism of Action | μ-opioid receptor agonist; monoamine reuptake inhibitor |
Metabolites | O-demethyl-axomadol (active) |
CYP Metabolism | Primarily via CYP2D6 |
Dosing Range in Trials | 66 mg to 225 mg |
Key Pharmacodynamic Biomarker | Pupil diameter changes |
Clinical Case Studies
Several clinical studies have been conducted to evaluate the efficacy and safety profile of axomadol:
- Phase I Trials : In these trials, axomadol was administered to healthy volunteers. The results indicated a favorable safety profile with manageable side effects compared to traditional opioids. The trials focused on understanding the relationship between plasma concentrations and analgesic efficacy .
- Comparative Studies : Axomadol has been compared with other analgesics in various settings, demonstrating comparable efficacy in pain management with potentially lower risks of dependency and abuse associated with classic opioids .
Research Findings
Recent studies have highlighted the following key findings regarding axomadol's biological activity:
- Electrophysiological Studies : In vitro studies using human iPSC-derived neurons demonstrated that axomadol modulates neuronal activity, suggesting its potential neuroprotective effects alongside analgesia .
- Antioxidant Properties : Emerging research indicates that axomadol may exhibit antioxidant activities, which could contribute to its overall therapeutic profile .
Eigenschaften
CAS-Nummer |
187219-95-0 |
---|---|
Molekularformel |
C16H26ClNO3 |
Molekulargewicht |
315.83 g/mol |
IUPAC-Name |
(1S,3S,6S)-6-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C16H25NO3.ClH/c1-17(2)11-13-7-8-14(18)10-16(13,19)12-5-4-6-15(9-12)20-3;/h4-6,9,13-14,18-19H,7-8,10-11H2,1-3H3;1H/t13-,14-,16+;/m0./s1 |
InChI-Schlüssel |
BCTAUJYAQUAGMU-ZPQOTBKHSA-N |
SMILES |
CN(C)CC1CCC(CC1(C2=CC(=CC=C2)OC)O)O |
Isomerische SMILES |
CN(C)C[C@@H]1CC[C@@H](C[C@]1(C2=CC(=CC=C2)OC)O)O.Cl |
Kanonische SMILES |
CN(C)CC1CCC(CC1(C2=CC(=CC=C2)OC)O)O.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Axomadol hydrochloride |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.